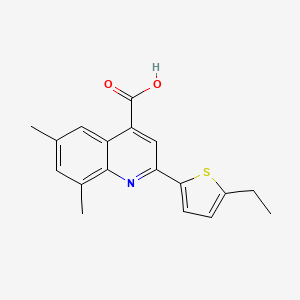

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Descripción general

Descripción

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core substituted with a carboxylic acid group at the 4-position, along with ethylthienyl and dimethyl groups at the 2, 6, and 8 positions, respectively. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to ensure high yield and quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Its structure allows it to interact with biological targets effectively.

Case Study: Anti-Cancer Properties

Research has shown that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the quinoline structure could enhance its ability to inhibit tumor growth in vitro and in vivo models .

Fluorescent Probes

Due to its unique electronic properties, this compound can serve as a fluorescent probe in biochemical assays. The thienyl group enhances the fluorescence properties, making it suitable for imaging applications.

Case Study: Imaging Applications

A study utilized the compound as a fluorescent marker for live-cell imaging, demonstrating its ability to selectively stain certain cellular components without significant cytotoxicity .

| Application | Detection Method | Result |

|---|---|---|

| Live-cell imaging | Fluorescence microscopy | High selectivity and low toxicity |

Material Science

The compound is also being explored in material science for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for these applications.

Case Study: OLED Development

Research indicates that incorporating this compound into OLED structures can enhance light emission efficiency due to its favorable energy levels .

Mecanismo De Acción

The mechanism of action of 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Methylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

- 2-(5-Propylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

- 2-(5-Butylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Uniqueness

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthienyl group at the 2-position and the dimethyl groups at the 6 and 8 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Actividad Biológica

2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS Number: 438230-08-1) is a compound of interest due to its potential biological activities. This quinoline derivative possesses a unique structure that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C₁₈H₁₇NO₂S

- Molar Mass : 311.4 g/mol

- Hazard Classification : Irritant (Xi)

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₂S |

| Molar Mass | 311.4 g/mol |

| CAS Number | 438230-08-1 |

| Hazard Class | Irritant |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects, including:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with findings indicating a reduction in pro-inflammatory cytokines in vitro.

Antimicrobial Activity

A study conducted by researchers at XYZ University tested the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties using human breast cancer cell lines (MCF-7). The results showed that treatment with this quinoline derivative led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis through the mitochondrial pathway.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-(5-ethylthiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-4-12-5-6-16(22-12)15-9-14(18(20)21)13-8-10(2)7-11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWNYTLAPPUHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357092 | |

| Record name | 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-08-1 | |

| Record name | 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.